4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
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Overview
Description
4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is a heterocyclic compound with the molecular formula C10H15N3O. It is characterized by a pyrido[2,3-B]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethylamine with 2,3-dichloropyridine, followed by methoxylation using methanol in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding pyrido[2,3-B]pyrazine oxides.
Reduction: Reduced pyrido[2,3-B]pyrazine derivatives.
Substitution: Substituted pyrido[2,3-B]pyrazine compounds.
Scientific Research Applications
4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
- 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
- 3-methyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
- 1,2,3,4-tetrahydro-9H-pyrido[3,4-B]indole
Uniqueness: 4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-ethyl-6-methoxy-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H15N3O/c1-3-13-7-6-11-8-4-5-9(14-2)12-10(8)13/h4-5,11H,3,6-7H2,1-2H3 |
InChI Key |
RLWNFNBUIKOPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC2=C1N=C(C=C2)OC |
Origin of Product |
United States |
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